2-Chloro-3-(dimethylamino)phenol
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Overview
Description
2-Chloro-3-(dimethylamino)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group at the second position and a dimethylamino group at the third position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(dimethylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)phenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of by-products and impurities to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(dimethylamino)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-(dimethylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-(dimethylamino)phenol involves its interaction with various molecular targets. The chloro and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Lacks the chloro group, resulting in different reactivity and applications.
2-Chloro-4-(dimethylamino)phenol: The position of the dimethylamino group affects its chemical properties.
2-Chloro-3-(methylamino)phenol: The presence of a methylamino group instead of a dimethylamino group alters its reactivity
Uniqueness
2-Chloro-3-(dimethylamino)phenol is unique due to the specific positioning of the chloro and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-3-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10ClNO/c1-10(2)6-4-3-5-7(11)8(6)9/h3-5,11H,1-2H3 |
InChI Key |
DRRYCEUQRYNTPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)O)Cl |
Origin of Product |
United States |
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